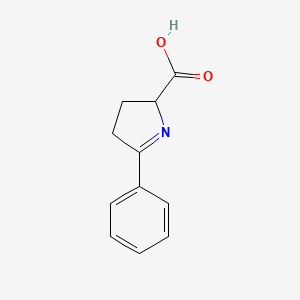
5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the reaction of bromobenzene with 4-chlorobutyronitrile, followed by cyclization and hydrolysis . The reaction conditions often include the use of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives .
科学研究应用
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target enzyme .
相似化合物的比较
Similar Compounds
5-Phenyl-3,4-dihydro-2H-pyrrole: A closely related compound with similar structural features.
5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A derivative with a chlorine substituent on the phenyl ring.
5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole: A derivative with a methoxy group on the phenyl ring.
Uniqueness
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
CAS 编号 |
802258-88-4 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,13,14) |
InChI 键 |
BNIFQPHOXAQFQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1C(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
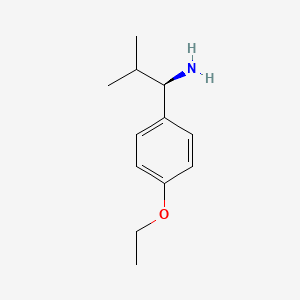




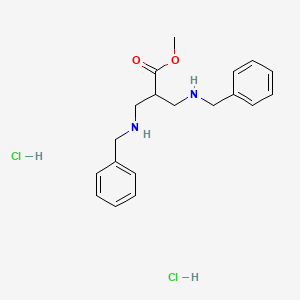
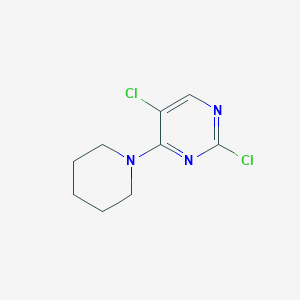
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
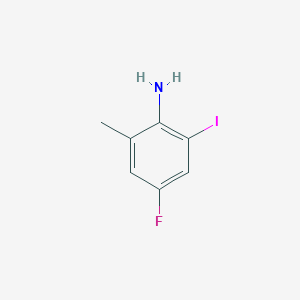

![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
